molecular formula C19H26N4O3 B5604906 N-(3-methoxyphenyl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}propanamide

N-(3-methoxyphenyl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}propanamide

Cat. No. B5604906
M. Wt: 358.4 g/mol
InChI Key: GBECPTBFXCSZMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to N-(3-methoxyphenyl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}propanamide involves complex chemical reactions, employing different starting materials and catalysts to introduce the oxadiazole and piperidine functionalities. For instance, the synthesis of related compounds often includes steps such as nucleophilic substitution reactions, cyclization, and the introduction of methoxyphenyl groups through palladium-catalyzed cross-coupling reactions (Rehman et al., 2018). These processes underline the complexity and versatility in the synthetic approaches for such compounds.

Molecular Structure Analysis

The molecular structure of compounds like this compound often features a planar oxadiazole ring that is crucial for its chemical and physical properties. The structural analysis often includes X-ray crystallography and NMR spectroscopy to elucidate the arrangement of the atoms within the molecule and understand the electronic distribution which affects its reactivity and interaction with biological targets (Kritchenkov et al., 2013).

Chemical Reactions and Properties

Compounds containing oxadiazole and piperidine structures participate in various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on these rings. These functionalities contribute to the compound's ability to act as ligands in coordination chemistry or as intermediates in the synthesis of more complex molecules (Aziz‐ur‐Rehman et al., 2016). The presence of methoxy and methyl groups further influences the chemical reactivity by directing the electrophilic substitution reactions to specific positions on the aromatic rings.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of this compound, can be significantly affected by the nature of its functional groups. For example, the methoxy group may increase solubility in organic solvents, while the oxadiazole ring might contribute to a higher melting point due to the rigidity of the structure (Kumara et al., 2017).

Chemical Properties Analysis

The chemical properties of such a compound are influenced by the electronic effects of the oxadiazole ring and the piperidine nitrogen. These groups affect the compound's acidity, basicity, and nucleophilic/electrophilic character, playing a crucial role in its potential biological activity and interaction with other chemical entities. The oxadiazole ring, being electron-withdrawing, can affect the electron density of adjacent functional groups, modifying the compound's reactivity profile (Harish et al., 2013).

Future Directions

The future directions for research on this compound could include further exploration of its biological activity and potential applications in medicine and other fields. Given the broad spectrum of biological activity of oxadiazole derivatives, this compound could have potential uses in treating various diseases .

properties

IUPAC Name

N-(3-methoxyphenyl)-3-[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-14-21-22-19(26-14)13-23-10-8-15(9-11-23)6-7-18(24)20-16-4-3-5-17(12-16)25-2/h3-5,12,15H,6-11,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBECPTBFXCSZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN2CCC(CC2)CCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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